molecular formula C19H14ClFN4S B2917892 3-((2-Chloro-6-fluorobenzyl)thio)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 891124-66-6

3-((2-Chloro-6-fluorobenzyl)thio)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B2917892
CAS No.: 891124-66-6
M. Wt: 384.86
InChI Key: NFPXNTTXJBCCAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-((2-Chloro-6-fluorobenzyl)thio)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine is a triazolo[4,3-b]pyridazine derivative featuring a 2-chloro-6-fluorobenzylthio group at position 3 and a p-tolyl (4-methylphenyl) substituent at position 5. This scaffold is notable for its structural versatility in medicinal chemistry, particularly in targeting enzymes and receptors such as phosphodiesterases (PDEs) and GABAA receptors . Its halogenated benzylthio group and aromatic substitutions likely influence its electronic, steric, and pharmacokinetic properties, making it a candidate for antimicrobial, anxiolytic, or anticancer applications .

Properties

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClFN4S/c1-12-5-7-13(8-6-12)17-9-10-18-22-23-19(25(18)24-17)26-11-14-15(20)3-2-4-16(14)21/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFPXNTTXJBCCAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC4=C(C=CC=C4Cl)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClFN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-((2-Chloro-6-fluorobenzyl)thio)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine is a synthetic compound characterized by its complex structure and potential biological activities. This article reviews the biological activity of the compound, focusing on its pharmacological properties, mechanisms of action, and relevant studies.

  • Molecular Formula : C₁₉H₁₄ClFN₄S
  • Molecular Weight : 384.9 g/mol
  • CAS Number : 891124-66-6

Biological Activity Overview

The compound has been evaluated for various biological activities, particularly in the context of cancer research and antiviral properties. The following sections summarize key findings from recent studies.

Anticancer Activity

Recent studies have indicated that triazolo-pyridazine derivatives exhibit significant anticancer properties. For instance:

  • Cytotoxicity : In vitro evaluations show that derivatives similar to this compound demonstrate cytotoxic effects against various cancer cell lines. Specifically, compounds with similar structures displayed IC₅₀ values ranging from 1.06 μM to 2.73 μM against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines .
CompoundCell LineIC₅₀ (μM)
12eA5491.06 ± 0.16
12eMCF-71.23 ± 0.18
12eHeLa2.73 ± 0.33

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key signaling pathways:

  • c-Met Kinase Inhibition : The compound has shown to inhibit c-Met kinase activity, which is crucial in tumor growth and metastasis. The IC₅₀ for c-Met kinase inhibition was reported as low as 0.090 μM for related compounds .

Antiviral Properties

In addition to anticancer activity, there is emerging evidence regarding the antiviral potential of triazolo derivatives:

  • Inhibition of Viral Replication : Certain derivatives have demonstrated the ability to inhibit viral replication in cell cultures. The structure-activity relationship (SAR) indicates that modifications at specific positions can enhance antiviral efficacy .

Case Studies and Research Findings

Several case studies have highlighted the biological activity of triazolo derivatives:

  • Antitumor Activity : A study found that compounds structurally related to our target compound inhibited tubulin polymerization and showed significant growth inhibition in transformed human cell lines .
  • Antifungal Activity : Some synthesized pyrazole carboxamides have been noted for their antifungal properties, suggesting a broader pharmacological profile for compounds containing similar moieties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Benzylthio Groups

  • The absence of chlorine reduces molecular weight (≈388 vs. Biological Relevance: Fluorine’s electronegativity may enhance binding to targets like PDE4, but reduced halogen bulk could decrease receptor subtype selectivity compared to the chloro-fluoro analogue .
  • 3-[(4-Chlorobenzyl)sulfanyl]-6-(2-thienyl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 894051-63-9): Substitutes the p-tolyl group with a thienyl ring and uses a 4-chlorobenzylthio chain. ≈4.2 for the target compound). Activity: Demonstrated moderate antifungal activity against Candida albicans (MIC 32 µg/mL), suggesting that chloro-benzylthio groups enhance microbial membrane disruption .

Analogues with Varied Aryl Substituents

  • Key Differences: Indole’s hydrogen-bonding capacity may improve solubility but reduce CNS penetration. Reported IC50 of 18 nM against PDE4A highlights the role of aromatic heterocycles in isoform selectivity .
  • 3,6-Di(4’-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine (Compound 6b in ):

    • Features dual p-tolyl groups at positions 3 and 6.
    • Activity : Exhibited potent antibacterial activity against Staphylococcus aureus (MIC 8 µg/mL), comparable to ampicillin. The absence of halogenation likely reduces off-target toxicity but may limit broad-spectrum efficacy .

Pharmacologically Active Derivatives

  • TPA023 (7-(1,1-dimethylethyl)-6-(2-ethyl-2H-1,2,4-triazol-3-ylmethoxy)-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine): A clinical-stage GABAA receptor agonist selective for α2/α3 subtypes. Comparison: The target compound’s benzylthio group may reduce α1 subunit binding (linked to sedation), mirroring TPA023’s nonsedating anxiolytic profile. However, TPA023’s tert-butyl and triazole groups confer higher metabolic stability (t1/2 >6 hours in primates) .

Physicochemical and Pharmacokinetic Comparison

Property Target Compound 3-[(4-Chlorobenzyl)sulfanyl]-6-(2-thienyl) Derivative TPA023
Molecular Weight ≈415 g/mol 358.86 g/mol 413.4 g/mol
ClogP ≈4.2 ≈3.5 ≈3.8
Water Solubility (µg/mL) <10 (predicted) 15–20 25 (in DMSO)
Metabolic Stability Moderate (CYP3A4 substrate) High (resistant to oxidation) High (t1/2 >6 hours)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.